molecular formula C14H6Cl6 B14733668 1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene CAS No. 6323-50-8

1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene

Cat. No.: B14733668
CAS No.: 6323-50-8
M. Wt: 386.9 g/mol
InChI Key: OLDWOJHQZGZMPT-OWOJBTEDSA-N
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Description

1,3,5-Trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene is a chlorinated aromatic compound It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it a highly chlorinated derivative of benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with chlorinated ethylene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and benzene derivatives. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to form chlorinated quinones.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated benzene derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Strong oxid

Properties

CAS No.

6323-50-8

Molecular Formula

C14H6Cl6

Molecular Weight

386.9 g/mol

IUPAC Name

1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene

InChI

InChI=1S/C14H6Cl6/c15-7-3-11(17)9(12(18)4-7)1-2-10-13(19)5-8(16)6-14(10)20/h1-6H/b2-1+

InChI Key

OLDWOJHQZGZMPT-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)/C=C/C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=CC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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